4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide to introduce the ethyl and methyl groups.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the pyrazole derivative with appropriate reagents such as trifluoromethylpyrimidine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of advanced materials due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with active sites of enzymes, leading to inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)pyrimidine: Contains a piperidinyl group, altering its biological activity and chemical properties.
Uniqueness
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine is unique due to the presence of both the hydrazino and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N6/c1-3-20-5-7(6(2)19-20)8-4-9(11(12,13)14)17-10(16-8)18-15/h4-5H,3,15H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJINQPPROOIFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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